molecular formula C16H15Cl2N3O B2424912 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone CAS No. 2034418-61-4

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B2424912
CAS No.: 2034418-61-4
M. Wt: 336.22
InChI Key: JIGIFLHKVKAEAW-UHFFFAOYSA-N
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Description

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo[1,5-a]pyrazine core, and a dichlorophenyl methanone moiety. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-11-3-4-14(18)13(7-11)16(22)20-5-6-21-12(9-20)8-15(19-21)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGIFLHKVKAEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.

    Attachment of the dichlorophenyl methanone moiety: This step often involves Friedel-Crafts acylation using 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: can be compared with other similar compounds:

Biological Activity

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

Structural Characteristics

This compound features a complex structure comprising:

  • A dihydropyrazolo core
  • A cyclopropyl group
  • A dichlorophenyl moiety

These structural components suggest a rich potential for interaction with various biological targets, including enzymes and receptors.

Biological Activity

Research indicates that compounds similar to this one exhibit diverse biological activities, including:

  • Antiviral Activity : The compound has shown promise as a capsid assembly modulator (CAM) for Hepatitis B Virus (HBV). It interferes with the normal assembly of the HBV capsid, preventing viral replication.
  • Anti-inflammatory Properties : Compounds with analogous structures have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies indicate that this compound may possess anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation .

The mechanism of action for this compound involves:

  • Binding Interactions : It interacts with biomolecules, potentially inhibiting enzyme activity or altering gene expression patterns.
  • Cellular Effects : The compound's effects on cellular processes have been observed in various cell types, particularly those infected with HBV. It exhibits low cytotoxicity while maintaining efficacy against viral targets .

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes. Common methods include:

  • Multi-step Synthesis : Involves the formation of the pyrazolo framework followed by the introduction of the cyclopropyl and dichlorophenyl groups.
  • Optimization of Reaction Conditions : Reaction conditions such as temperature and solvent choice must be optimized to maximize yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anti-HBV Activity : Research conducted by Roche INC identified derivatives of this compound that exhibited significant anti-HBV activity with favorable pharmacokinetic profiles. Two specific derivatives showed remarkable potency and low toxicity in vitro .
  • Structure-Activity Relationship (SAR) Analysis : SAR studies have indicated that modifications to the cyclopropyl or phenyl groups can significantly impact biological activity. This information is crucial for guiding future drug design efforts aimed at optimizing therapeutic effects while minimizing side effects .

Data Summary

The following table summarizes key properties and findings related to the compound:

Property/ActivityDescription
Molecular Formula C18H17Cl2N5O
Molecular Weight 364.26 g/mol
Biological Activities Antiviral (anti-HBV), anti-inflammatory, anticancer
Mechanism of Action Capsid assembly modulation, enzyme inhibition
Synthetic Routes Multi-step synthesis involving heterocyclic frameworks

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